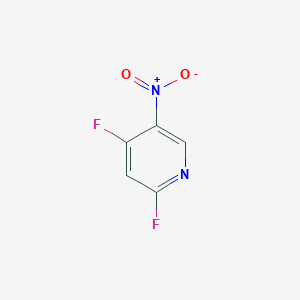

1H-Indole-3-carbonyl chloride

概要

説明

1H-Indole-3-carbonyl chloride is a chemical compound with the CAS Number: 59496-25-2 . It has a molecular weight of 179.61 . The IUPAC name for this compound is 1H-indole-3-carbonyl chloride . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .

Synthesis Analysis

Indole derivatives are crucial in medicinal chemistry and play a significant role in cell biology . They are essential and efficient chemical precursors for generating biologically active structures . The synthesis of indole derivatives has attracted the attention of the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

1H-INDOLE-3-CARBONYL CHLORIDE contains total 19 bond(s); 13 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 acyl halogenide(s) (aromatic) and 1 Pyrrole(s) .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives . A direct, rapid, and one-step protocol was designed for the preparation of carbazoles using 2-methyl-indole-3-carbaldehydes and enals through a [4+2] cycloaddition/dehydration/oxidative aromatization cascade .Physical And Chemical Properties Analysis

The physical form of 1H-Indole-3-carbonyl chloride is a powder . It has a melting point of 125-130 degrees Celsius .科学的研究の応用

Catalyst for the Synthesis of Bis(indolyl)methanes

1H-Indole and its derivatives, including 1H-Indole-3-carbonyl chloride, play a significant role in pharmaceutical chemistry due to their biological and pharmacological properties. The preparation of bis(1H-indol-3-yl)methanes from carbonyl compounds (aldehydes and ketones) with 1H-indole is facilitated using trityl chloride as a catalyst. This reaction is notable for its high yield and rapid progression at room temperature in a neutral medium, making it an efficient method in organic synthesis (Khalafi‐Nezhad et al., 2008).

Synthesis and Spectroscopic Studies

In the realm of computational and drug docking studies, derivatives of 1H-indole, such as 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, have been synthesized and characterized using various spectroscopic methods. These studies provide insights into the structural characteristics of these compounds, potentially leading to applications in drug discovery and development (Bellamkonda & Chamundeeswari, 2019).

Acylation of Indoles

A significant application of 1H-indole-3-carbonyl chloride is in the acylation of indoles. This process involves selectively acylating indoles at the 3-position in the presence of acyl chlorides, a reaction that yields high results under mild conditions. This method is applicable to indoles bearing various functional groups without the need for NH protection (Okauchi et al., 2000).

Key Intermediate in Biological Compound Synthesis

1H-Indole-3-carboxaldehyde, a derivative of 1H-indole-3-carbonyl chloride, serves as a key intermediate in synthesizing biologically active compounds and indole alkaloids. Its utility arises from the facile nature of its carbonyl groups to undergo various coupling reactions and reductions, making it a valuable precursor in heterocyclic derivative synthesis (El-Sawy et al., 2017).

Safety And Hazards

The safety information for 1H-Indole-3-carbonyl chloride includes pictograms GHS05, GHS07 . The signal word is Danger . Hazard statements include H302, H314, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

将来の方向性

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

特性

IUPAC Name |

1H-indole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJFYTVJRDKVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495407 | |

| Record name | 1H-Indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-3-carbonyl chloride | |

CAS RN |

59496-25-2 | |

| Record name | 1H-Indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

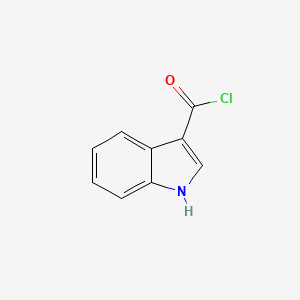

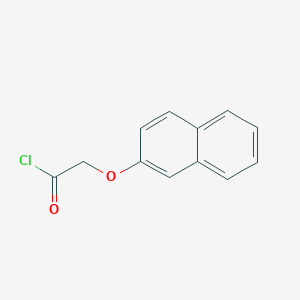

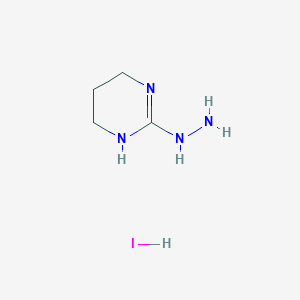

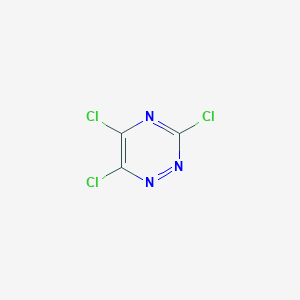

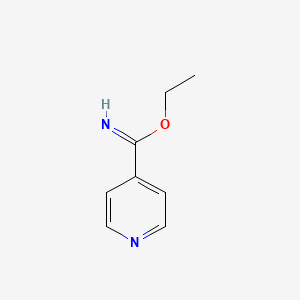

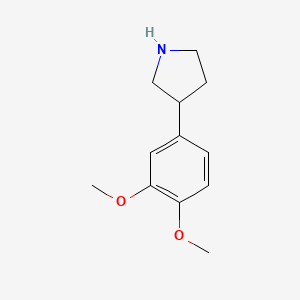

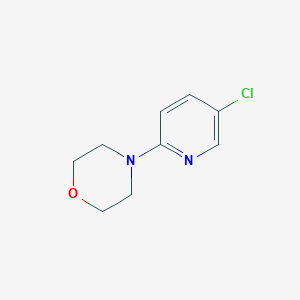

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)

![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)